6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride
Overview
Description
6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride is a chemical compound with the CAS Number: 1160263-15-9 . It has a molecular weight of 330.21 . The IUPAC name for this compound is 6-chloro-2-(2,5-dimethylphenyl)-4-quinolinecarbonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H13Cl2NO/c1-10-3-4-11(2)13(7-10)17-9-15(18(20)22)14-8-12(19)5-6-16(14)21-17/h3-9H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound has a molecular weight of 330.21 . It’s recommended to be stored at a temperature of 28 C .Scientific Research Applications
Structural and Spectroscopic Characterization
6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride and similar compounds have been studied for their molecular structure and spectroscopic characterization. Research using DFT and TD-DFT/PCM calculations has provided insights into the structural parameters, spectroscopic features, and potential biological and corrosion inhibition applications of these compounds (Wazzan et al., 2016).
Synthesis Methods
Efficient synthesis methods for related quinolines, like the tetrabutylammonium chloride-triggered cyclization of o-alkynylisocyanobenzenes, represent a significant area of research. These methods provide pathways for producing various quinoline derivatives, including those with chloro substituents (Liu et al., 2009).
Optical and Photovoltaic Properties
Studies on the structural and optical properties of quinoline derivatives have been conducted, focusing on thin films of these compounds. These investigations are crucial for understanding their potential in photovoltaic applications and organic-inorganic photodiode fabrication (Zeyada et al., 2016).
Chemical Reactions and Interactions
Research has also delved into the reactions of compounds like this compound with other chemicals. For instance, studies on the reaction of chlorine dioxide with phenols and the formation of various compounds provide insights into the chemical behavior and potential applications of these substances (Lindgren & Ericsson, 1969).
Safety and Hazards
Properties
IUPAC Name |
6-chloro-2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-10-3-4-11(2)13(7-10)17-9-15(18(20)22)14-8-12(19)5-6-16(14)21-17/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZACAPKZLDXKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301186551 | |
Record name | 6-Chloro-2-(2,5-dimethylphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301186551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160263-15-9 | |
Record name | 6-Chloro-2-(2,5-dimethylphenyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-(2,5-dimethylphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301186551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.